molecular formula C17H19ClN4O3S B2946257 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1797982-32-1

5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

Cat. No.: B2946257
CAS No.: 1797982-32-1
M. Wt: 394.87
InChI Key: BJRYWIQKETYLDD-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a synthetic chemical compound featuring a pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . This specific molecule is designed as a sophisticated research tool, integrating a benzenesulfonamide group linked to the heterobicyclic core via a flexible propyl chain. The presence of the sulfonamide moiety is often associated with the ability to act as a hydrogen bond donor/acceptor, potentially enabling targeted interactions with enzyme active sites. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in the development of enzyme inhibitors . Research on analogous compounds has demonstrated high potency and selectivity in inhibiting specific kinases, such as Phosphoinositide 3-kinase delta (PI3Kδ), which is a promising therapeutic target for inflammatory and autoimmune diseases like systemic lupus erythematosus (SLE) . Other derivatives have shown activity as mTOR inhibitors, indicating potential applications in oncology research . Furthermore, this core structure has been explored in the development of agents for central nervous system (CNS) disorders, including compounds with sedative and sleep-inducing properties . The structural features of this compound suggest it is intended for use in biochemical assay development, target validation, and structure-activity relationship (SAR) studies, particularly in the fields of oncology, immunology, and inflammation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-12-8-17-19-10-13(11-22(17)21-12)4-3-7-20-26(23,24)16-9-14(18)5-6-15(16)25-2/h5-6,8-11,20H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYWIQKETYLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate pyrazole and pyrimidine precursors under acidic or basic conditions.

    Attachment of the propyl linker: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with a suitable propyl halide.

    Introduction of the benzenesulfonamide moiety: This is typically done through a sulfonylation reaction using a sulfonyl chloride derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl derivative, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Core Heterocycle

  • Target Compound : Pyrazolo[1,5-a]pyrimidine with a 2-methyl group .
  • Compound : Pyrazolo[1,5-a]pyrimidine replaced with a 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, reducing planarity and altering binding kinetics .
  • Compound : Triazolo[1,5-a]pyrimidine core, introducing an additional nitrogen atom for enhanced hydrogen bonding .

Benzenesulfonamide Substituents

  • Target Compound : 5-Chloro-2-methoxy groups provide electron-withdrawing effects and moderate lipophilicity.
  • Compound (46) : 5-Chloro-2-methoxy retained, but sulfonamide nitrogen is substituted with a naphthalene-thiophene-propyl group, significantly increasing steric bulk and π-π interactions .
  • Compound : 5-Bromo-2-methoxy substitution; bromine’s larger atomic radius may improve halogen bonding but reduce metabolic stability compared to chlorine .
  • Compound : 3-Fluoro substitution on the benzene ring, enhancing electronegativity and membrane permeability .

Linker and Functional Groups

  • Target Compound : Propyl linker between pyrazolo[1,5-a]pyrimidine and benzenesulfonamide.
  • (DMH3) : Morpholine-terminated linker, offering hydrogen-bond acceptors and conformational rigidity .
  • Compound : Sulfinyl/sulfonyl groups in the linker region, modulating oxidative stability and target engagement .

Pharmacological Implications

Compound Key Structural Features Potential Advantages Limitations
Target Compound 2-Methylpyrazolo[1,5-a]pyrimidine; 5-Cl, 2-OMe Balanced lipophilicity; moderate steric bulk Limited solubility data
(46) Naphthalene-thiophene-propyl substituent Enhanced π-π interactions; high affinity Risk of off-target binding due to bulk
Compound 5-Bromo substitution Stronger halogen bonding Higher molecular weight; metabolic lability
Compound 3-Fluoro substitution Improved membrane permeability Reduced electronic effects vs. Cl/OMe
Compound Triazolo[1,5-a]pyrimidine; sulfonyl linker Enhanced hydrogen bonding; stability Possible cytotoxicity from sulfonyl group

Biological Activity

5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H15ClN6O2
  • Molecular Weight : 382.8 g/mol
  • IUPAC Name : N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide .

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways associated with cancer and inflammation.
  • Antioxidant Properties : Research indicates that it exhibits significant antioxidant activity, potentially reducing oxidative stress in cells .
  • Antiviral Activity : Preliminary studies suggest efficacy against viral infections, particularly through modulation of immune responses .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
Enzyme InhibitionSignificant inhibition of kinase activity
AntioxidantHigh DPPH radical scavenging ability
AntiviralModulation of immune response against viral infections

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties using the DPPH radical scavenging method. The compound exhibited an impressive scavenging ability comparable to well-known antioxidants such as ascorbic acid. The results indicated that the introduction of specific functional groups significantly enhanced its antioxidant capacity .

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that this compound could inhibit viral replication in cultured cells. This effect was attributed to its ability to modulate host cell signaling pathways, enhancing the antiviral immune response .

Pharmacological Implications

The diverse biological activities of this compound suggest potential applications in treating various conditions, including:

  • Cancer : Due to its kinase inhibition properties.
  • Inflammatory Diseases : Its antioxidant effects may mitigate oxidative damage.
  • Viral Infections : As a candidate for antiviral therapy.

Q & A

Basic: What is the standard synthetic route for 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves coupling a 5-chloro-2-methoxybenzenesulfonyl chloride derivative with a pyrazolo[1,5-a]pyrimidine-propylamine intermediate. Key steps include:

  • Amide coupling : Use of carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) to activate carboxylic acids, as demonstrated in analogous benzenesulfonamide syntheses (e.g., compound 35 in ).
  • Solvent and temperature : Reactions are performed in dichloromethane or DMF under reflux (40–60°C) to enhance reactivity.
  • Purification : Column chromatography or crystallization from DMF/water mixtures is critical for isolating high-purity products, with yields ranging from 37% to 73% depending on steric and electronic factors .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm for ¹H; ~55 ppm for ¹³C), aromatic protons (δ 6.5–8.0 ppm), and the pyrazolo[1,5-a]pyrimidine ring protons (distinct splitting patterns due to heteroaromaticity).
  • IR spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 403 for a related compound in ) validate the molecular formula.
    Cross-referencing spectral data with analogous compounds (e.g., ) is critical to rule out regioisomeric impurities .

Advanced: How can researchers address low yields during the final coupling step of benzenesulfonamide derivatives?

Low yields often arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:

  • Pre-activation of the sulfonyl chloride : Use Hünig’s base (DIPEA) to deprotonate the amine and enhance nucleophilicity.
  • Alternative coupling agents : Replace EDCI/HOBt with PyBOP or HATU for more efficient activation.
  • Microwave-assisted synthesis : Reduce reaction time and improve conversion rates (e.g., reports yields up to 73% with optimized conditions) .

Advanced: How should researchers resolve discrepancies between in vitro bioactivity data and computational predictions for this compound?

  • Re-evaluate assay conditions : Ensure physiological pH, appropriate cell lines (e.g., THP-1 for NLRP3 inflammasome studies), and confirm target engagement via competitive binding assays.
  • Molecular dynamics (MD) simulations : Compare binding poses in silico with experimental SAR data (e.g., highlights substituent effects on NLRP3 inhibition).
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

Advanced: What structural modifications to the pyrazolo[1,5-a]pyrimidine ring improve target selectivity and pharmacokinetic properties?

  • Electron-withdrawing groups (EWGs) : Introduce halogens (e.g., Cl, F) at the 6-position to enhance binding to hydrophobic pockets (see for analogous modifications).
  • Alkyl chain length : Adjust the propyl linker to balance solubility and membrane permeability.
  • LogP optimization : Incorporate polar substituents (e.g., hydroxyl or amine groups) to reduce off-target effects, as seen in related sulfonamide derivatives .

Advanced: Which in vitro assays are most robust for evaluating NLRP3 inflammasome inhibition by this compound?

  • IL-1β/IL-18 release assays : Measure cytokine levels in LPS/ATP-primed macrophages via ELISA.
  • Caspase-1 activation : Use fluorescent probes (e.g., FAM-YVAD-FMK) to quantify enzymatic activity.
  • ASC speck formation : Visualize oligomerization via confocal microscopy (validated in for benzenesulfonamide analogues) .

Advanced: How can researchers mitigate solubility challenges during in vivo studies of this compound?

  • Prodrug design : Introduce phosphate or ester groups at the methoxy or sulfonamide positions for enhanced aqueous solubility.
  • Nanoparticle formulation : Use liposomal encapsulation or PEGylation to improve bioavailability (methods referenced in for similar lipophilic compounds) .

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